1-Octylnaphthalene
CAS No.: 2876-51-9
Cat. No.: VC11993554
Molecular Formula: C18H24
Molecular Weight: 240.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2876-51-9 |
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Molecular Formula | C18H24 |
Molecular Weight | 240.4 g/mol |
IUPAC Name | 1-octylnaphthalene |
Standard InChI | InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 |
Standard InChI Key | MZOGBVZHJWAQSG-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCCCCCCCC1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Octylnaphthalene (C₁₈H₂₂) consists of a naphthalene ring—a fused bicyclic system of two benzene rings—with a linear octyl (-C₈H₁₇) substituent at the 1-position. This configuration introduces steric hindrance and electronic effects, altering reactivity compared to unsubstituted naphthalene . The octyl chain enhances hydrophobicity, as evidenced by its low solubility in polar solvents and high solubility in nonpolar media like hexane.
Physical Properties
Key physical parameters include:
Property | Value |
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Molecular Weight | 238.37 g/mol |
Boiling Point | ~290°C (estimated) |
Density | 0.92–0.95 g/cm³ |
Log P (Octanol-Water) | ~7.5 (highly hydrophobic) |
These properties derive from computational models and analogies to shorter-chain alkylnaphthalenes . The extended alkyl chain elevates the boiling point relative to naphthalene (218°C) due to increased van der Waals interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary method for synthesizing 1-octylnaphthalene involves Friedel-Crafts alkylation:
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Reaction Setup: Naphthalene reacts with 1-chlorooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
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Mechanism: The catalyst polarizes the C-Cl bond, generating a carbocation that attacks the naphthalene ring’s electron-rich 1-position.
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Workup: The crude product is purified via fractional distillation or column chromatography .
Alternative routes include:
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Direct alkylation using octyl Grignard reagents.
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Hydrogenation of 1-octynylnaphthalene intermediates.
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (typically 70–85%) and reduce side products like 2-octylnaphthalene. Solvent recovery systems and catalytic recycling align with green chemistry principles .
Applications in Science and Industry
Material Science
1-Octylnaphthalene serves as:
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Lubricant Additive: Its hydrophobic alkyl chain reduces friction in high-temperature environments.
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Polymer Plasticizer: Enhances flexibility in polyvinyl chloride (PVC) and polystyrene by intercalating between polymer chains .
Organic Synthesis
The compound acts as:
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Solvent: Dissolves hydrophobic reactants in Suzuki-Miyaura couplings.
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Intermediate: Alkylating agent for synthesizing surfactants and liquid crystals.
Environmental Chemistry
Studies highlight its role in:
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Bioaccumulation: The high Log P value suggests potential accumulation in adipose tissues, necessitating toxicological assessments .
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Soil Contamination: Persistence in hydrophobic soil matrices complicates remediation efforts .
Environmental and Toxicological Profile
Human Health Risks
Occupational exposure during manufacturing may cause:
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Dermal Irritation: Prolonged contact with the liquid form.
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Respiratory Issues: Inhalation of aerosols or vapors above 100°C .
Regulatory guidelines for alkylnaphthalenes remain under development, emphasizing the need for compound-specific studies .
Comparative Analysis with Analogous Compounds
The table below contrasts 1-octylnaphthalene with structurally related compounds:
The octyl chain’s length confers superior thermal stability and hydrophobicity compared to shorter alkyl derivatives.
Future Research Directions
Unresolved Challenges
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Toxicity Mechanisms: Clarify metabolic pathways and cytochrome P450 interactions.
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Biodegradation: Identify microbial consortia capable of degrading the octyl chain.
Emerging Applications
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Nanotechnology: Functionalizing carbon nanotubes via π-π stacking.
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Drug Delivery: Encapsulating hydrophobic pharmaceuticals in micellar systems.
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